molecular formula C16H16O4 B8476926 Diethyl naphthalene-1,2-dicarboxylate CAS No. 249299-71-6

Diethyl naphthalene-1,2-dicarboxylate

Cat. No. B8476926
Key on ui cas rn: 249299-71-6
M. Wt: 272.29 g/mol
InChI Key: DEMPTVYXFMKCIA-UHFFFAOYSA-N
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Patent
US03978231

Procedure details

To a 50% dispersion of sodium hydride in mineral oil (4.55 g) was added to a solution of diethyl naphthalene 1,2-dicarboxylate (18.5 g) in ethyl acetate (22 ml.) and the mixture refluxed for 3.5 hrs. on a steam bath. After cooling the precipitated orange solid was filtered and decarboxylated with hydrochloric acid (35 ml.) in water (350 ml) at 70°C over 7 mins. to yield benze(e) indane-1,3-dione, m.p. (benzene) 178°C (decomp.) (Found: C, 79.21; H, 4.22; C13H8O2 requires: C, 79.58; H, 4.11%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]1([C:18]([O:20]CC)=O)[C:4](C(OCC)=O)=[CH:5][CH:6]=[C:7]2[C:12]=1[CH:11]=[CH:10]C=C2.C(OCC)(=[O:25])C>>[C:18]1(=[O:20])[C:3]2[C:12](=[CH:7][CH:6]=[CH:5][CH:4]=2)[C:11](=[O:25])[CH2:10]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
4.55 g
Type
reactant
Smiles
Name
Quantity
18.5 g
Type
reactant
Smiles
C=1(C(=CC=C2C=CC=CC12)C(=O)OCC)C(=O)OCC
Name
Quantity
22 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 3.5 hrs
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the precipitated orange solid
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Details
Reaction Time
7 min
Name
Type
product
Smiles
C1(CC(C2=CC=CC=C12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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